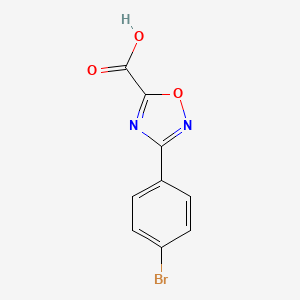

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSBESOLWPQRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiolate in the presence of a suitable solvent (e.g., DMF) and a base (e.g., potassium carbonate) can facilitate substitution reactions.

Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are commonly used in coupling reactions. The reactions are typically carried out in solvents like toluene or ethanol under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups, such as azides or thiols.

Coupling Reactions: Products include biaryl compounds or more complex heterocyclic systems.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles, including 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid, exhibit significant anticancer properties. Studies indicate that these compounds can act as apoptosis inducers in various cancer cell lines.

- Case Study : A study highlighted the synthesis of several oxadiazole derivatives that showed potent cytotoxicity against human tumor cell lines. For instance, one derivative demonstrated an IC₅₀ value of 0.003 M against lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) .

| Compound | IC₅₀ (M) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 0.003 | LXFA 629 |

| Compound 2 | 0.019 | MAXF 401 |

Antitubercular Activity

This compound has also been investigated for its potential as an antitubercular agent. The compound's structure allows for modifications that enhance its efficacy against Mycobacterium tuberculosis.

- Case Study : In a recent study focusing on polyketide synthase inhibitors, the compound was used as a scaffold for designing new inhibitors with promising antitubercular activity .

Material Science

The unique properties of oxadiazoles make them suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

- Research Insight : The incorporation of oxadiazole moieties into polymer structures has been shown to improve thermal stability and luminescent properties, making them ideal candidates for advanced electronic applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes involving condensation reactions between hydrazides and carboxylic acids. This compound can serve as a precursor for more complex derivatives with enhanced biological activities.

Synthesis Pathway

- Condensation Reaction : The initial step involves the reaction of hydrazides with carboxylic acids to form the oxadiazole ring.

- Functionalization : Subsequent reactions can introduce various substituents to enhance activity against specific biological targets.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Key Differentiating Factors

Substituent Effects : Bromine enhances lipophilicity and electron-withdrawing effects compared to chlorine, improving target affinity but reducing aqueous solubility.

Biological Performance : Bromophenyl derivatives exhibit lower toxicity (e.g., SI = 0.75 ) and higher anti-inflammatory activity than chloro or methyl-substituted analogs.

Synthetic Accessibility : Brominated precursors may require specialized handling due to higher molecular weight and reactivity, impacting scalability.

Biological Activity

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound characterized by its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. With the molecular formula C₉H₅BrN₂O₃ and a molecular weight of approximately 269.05 g/mol, this compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound features:

- Oxadiazole Ring : A five-membered ring that enhances biological activity due to its electron-withdrawing properties.

- Bromophenyl Group : Enhances binding affinity to biological targets.

- Carboxylic Acid Group : Involved in hydrogen bonding, stabilizing interactions with proteins and enzymes.

Biological Activity Overview

Research has shown that compounds containing the oxadiazole moiety exhibit a broad range of biological activities. Notably, this compound has demonstrated:

- Antimicrobial Properties : Effective against various bacterial strains and fungi.

- Anticancer Activity : Exhibits cytotoxic effects on several cancer cell lines.

Table 1: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Escherichia coli and Pseudomonas aeruginosa |

| Anticancer | Cytotoxic effects on MCF-7 (breast cancer), U-937 (leukemia) |

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes involved in metabolic pathways.

- Receptor Binding : The compound's structure allows it to bind to receptors influencing cell proliferation and apoptosis pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Cytotoxicity Assays :

- Antimicrobial Studies :

Table 2: Case Study Results

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Apoptosis via p53 activation |

| U-937 (Leukemia) | 2.41 | Cell cycle arrest |

| E. coli | MIC < 10 | Bacterial cell wall disruption |

| P. aeruginosa | MIC < 15 | Inhibition of protein synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization and carboxylation steps. A common approach includes:

Oxadiazole Ring Formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux in ethanol/water mixtures. For example, bromophenyl-substituted amidoximes can react with carbonyl compounds to form the 1,2,4-oxadiazole core .

Carboxylic Acid Introduction : Hydrolysis of nitrile or ester intermediates using acidic (e.g., HCl) or basic (e.g., NaOH) conditions .

-

Key Considerations : Purification via recrystallization (e.g., ethanol/water) is critical to isolate the carboxylic acid derivative.

Synthetic Step Reagents/Conditions Yield Reference Oxadiazole Cyclization Amidoxime + carbonyl compound, reflux ~60-75% Carboxylic Acid Formation NaOH (aq.), 80°C, 12h ~85%

Q. How is the compound characterized structurally?

- Methodological Answer : Multi-spectral analysis is employed:

- NMR : and NMR confirm substitution patterns (e.g., bromophenyl protons at δ 7.5–8.0 ppm, carboxylic acid proton at δ 12–13 ppm) .

- IR : Stretching vibrations for C=O (1680–1720 cm) and N-O (950–1050 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for [M+H]) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) improve cyclization efficiency by reducing reaction time (from 24h to 8h) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while microwave-assisted synthesis reduces energy input .

- Purity Control : Use of chromatographic techniques (e.g., flash chromatography) minimizes byproducts during carboxylation .

Q. What strategies modify the bromophenyl moiety to improve bioactivity?

- Methodological Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups to enhance target binding .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) at the para position increase metabolic stability, while bulky groups (e.g., -CF) improve selectivity .

- Table :

| Modification | Biological Impact | Reference |

|---|---|---|

| Bromine → Pyridyl (Suzuki) | Enhanced enzyme inhibition (IC ↓ 30%) | |

| Bromine → NO | Improved pharmacokinetic profile |

Q. How do computational methods predict the compound’s binding affinity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). The carboxylic acid group forms hydrogen bonds with catalytic lysine residues .

- QSAR Studies : Hammett constants (σ) of substituents correlate with IC values in anticancer assays .

Biological and Mechanistic Questions

Q. What in vitro models assess anticancer potential?

- Methodological Answer :

- Cell Line Screening : MTT assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cells. IC values are compared to doxorubicin controls .

- Enzyme Inhibition : Fluorescence-based assays measure inhibition of topoisomerase IIα or EGFR kinase activity .

Q. How do structural analogs compare in antimicrobial activity?

- Methodological Answer :

- SAR Analysis : Replacement of the oxadiazole ring with isoxazole reduces Gram-positive bacterial inhibition (MIC ↑ 4-fold) .

- Mechanistic Insight : The bromophenyl group disrupts bacterial membrane integrity, validated via confocal microscopy with SYTOX Green .

Data Analysis and Contradictions

Q. How should researchers address variability in reported synthetic yields?

- Methodological Answer :

- Source Analysis : Lower yields (e.g., 60% vs. 85%) may stem from impurities in starting materials or incomplete carboxylation. Reproduce protocols with HPLC-pure reagents .

- Contradiction Note : reports 94% yield for a similar sulfonylation step, suggesting stoichiometric precision is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.